molecular formula C19H21N3OS B15018825 5-(4-methoxyphenyl)-1-methyl-N-[4-(methylsulfanyl)benzyl]-1H-imidazol-2-amine

5-(4-methoxyphenyl)-1-methyl-N-[4-(methylsulfanyl)benzyl]-1H-imidazol-2-amine

Cat. No.: B15018825
M. Wt: 339.5 g/mol
InChI Key: OXDGMJZQFZAHBG-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1-methyl-N-[4-(methylsulfanyl)benzyl]-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a methylsulfanylbenzyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-1-methyl-N-[4-(methylsulfanyl)benzyl]-1H-imidazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and anhydrous aluminum chloride as a catalyst.

    Attachment of the Methyl Group: The methyl group can be introduced through a methylation reaction using methyl iodide and a strong base such as sodium hydride.

    Introduction of the Methylsulfanylbenzyl Group: The final step involves the nucleophilic substitution reaction between the imidazole derivative and 4-(methylsulfanyl)benzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1-methyl-N-[4-(methylsulfanyl)benzyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the imidazole ring or the methylsulfanyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives, reduced methylsulfanyl derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-1-methyl-N-[4-(methylsulfanyl)benzyl]-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in lipid metabolism.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-1-methyl-N-[4-(methylsulfanyl)benzyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites. This binding can alter the enzyme’s conformation, leading to a decrease in its catalytic activity. The pathways involved may include lipid metabolism and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 4-Methylsulfanylbenzyl derivatives

Uniqueness

5-(4-Methoxyphenyl)-1-methyl-N-[4-(methylsulfanyl)benzyl]-1H-imidazol-2-amine is unique due to the combination of its methoxyphenyl, methyl, and methylsulfanylbenzyl groups attached to the imidazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the methylsulfanyl group can enhance its binding affinity to certain enzymes, making it a more potent inhibitor compared to its analogs .

Properties

Molecular Formula

C19H21N3OS

Molecular Weight

339.5 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1-methyl-N-[(4-methylsulfanylphenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C19H21N3OS/c1-22-18(15-6-8-16(23-2)9-7-15)13-21-19(22)20-12-14-4-10-17(24-3)11-5-14/h4-11,13H,12H2,1-3H3,(H,20,21)

InChI Key

OXDGMJZQFZAHBG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1NCC2=CC=C(C=C2)SC)C3=CC=C(C=C3)OC

Origin of Product

United States

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